L-Alanine, L-isoleucyl-L-isoleucyl-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
L-Alanine, L-isoleucyl-L-isoleucyl- is a dipeptide composed of the amino acids alanine and isoleucine
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of L-Alanine, L-isoleucyl-L-isoleucyl- typically involves the coupling of L-alanine and L-isoleucine using peptide bond formation techniques. One common method is the solid-phase peptide synthesis (SPPS), where the amino acids are sequentially added to a growing peptide chain anchored to a solid resin. The reaction conditions often involve the use of coupling reagents such as dicyclohexylcarbodiimide (DCC) and N-hydroxysuccinimide (NHS) to facilitate the formation of the peptide bond .
Industrial Production Methods
In industrial settings, the production of L-Alanine, L-isoleucyl-L-isoleucyl- can be scaled up using similar peptide synthesis techniques. The process may involve automated peptide synthesizers to ensure high efficiency and yield. Additionally, purification steps such as high-performance liquid chromatography (HPLC) are employed to obtain the desired compound with high purity .
Analyse Chemischer Reaktionen
Types of Reactions
L-Alanine, L-isoleucyl-L-isoleucyl- can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as sodium borohydride for reduction, and various nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and pH levels to ensure the desired outcome .
Major Products Formed
The major products formed from these reactions depend on the specific reaction type. For example, oxidation may yield oxides, while reduction can produce reduced forms of the compound. Substitution reactions result in the formation of new compounds with different functional groups .
Wissenschaftliche Forschungsanwendungen
L-Alanine, L-isoleucyl-L-isoleucyl- has several scientific research applications:
Wirkmechanismus
The mechanism of action of L-Alanine, L-isoleucyl-L-isoleucyl- involves its interaction with specific molecular targets and pathways. The compound can self-assemble into various structures, influencing its biological activity. The self-assembly process is driven by non-covalent interactions such as hydrogen bonding and hydrophobic interactions
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
L-Alanine, L-alanyl-L-alanyl-: Another dipeptide with similar structural properties but different amino acid composition.
L-Alanine, L-isoleucyl-L-alanyl-: A dipeptide with one alanine and two isoleucine residues, differing in the sequence of amino acids.
L-Alanine, L-isoleucyl-L-valyl-: A dipeptide with valine instead of alanine, showcasing variations in side chain properties.
Uniqueness
The presence of two isoleucine residues contributes to its distinct structural and functional properties compared to other similar dipeptides .
Eigenschaften
CAS-Nummer |
615558-40-2 |
---|---|
Molekularformel |
C15H29N3O4 |
Molekulargewicht |
315.41 g/mol |
IUPAC-Name |
(2S)-2-[[(2S,3S)-2-[[(2S,3S)-2-amino-3-methylpentanoyl]amino]-3-methylpentanoyl]amino]propanoic acid |
InChI |
InChI=1S/C15H29N3O4/c1-6-8(3)11(16)13(19)18-12(9(4)7-2)14(20)17-10(5)15(21)22/h8-12H,6-7,16H2,1-5H3,(H,17,20)(H,18,19)(H,21,22)/t8-,9-,10-,11-,12-/m0/s1 |
InChI-Schlüssel |
WIZPFZKOFZXDQG-HTFCKZLJSA-N |
Isomerische SMILES |
CC[C@H](C)[C@@H](C(=O)N[C@@H]([C@@H](C)CC)C(=O)N[C@@H](C)C(=O)O)N |
Kanonische SMILES |
CCC(C)C(C(=O)NC(C(C)CC)C(=O)NC(C)C(=O)O)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.